molecular formula C17H15ClN4O B2581694 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide CAS No. 2097863-32-4

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2581694
CAS No.: 2097863-32-4
M. Wt: 326.78
InChI Key: FYVMILYYWTYRRO-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a chemical compound with the CAS Number 2097863-32-4 and a molecular weight of 326.78 g/mol . Its molecular formula is C17H15ClN4O . This benzamide derivative features a hybrid structure incorporating both pyridine and pyrazole heterocyclic rings, which are privileged scaffolds in medicinal chemistry and drug discovery. The presence of these structures makes it a compound of interest for various biochemical and pharmacological research applications, particularly in the development and screening of novel small-molecule therapeutics. As a building block, it can be utilized in hit-to-lead optimization programs and structure-activity relationship (SAR) studies. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Handle with care following all appropriate laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMILYYWTYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent chlorination and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The pyridine ring undergoes palladium-catalyzed coupling with boronic acids or esters. For example:
Reaction:

2-Chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methylbenzamide+ArB(OH)2Pd(dppf)Cl2,BaseAryl-substituted derivative\text{2-Chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{Aryl-substituted derivative}

Conditions:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1–5 mol%)

  • Solvent: Dioxane/water (4:1 v/v)

  • Temperature: 80–120°C (microwave-assisted)

  • Base: K3_3PO4_4 or Cs2_2CO3_3
    Yield: 59–85% (depending on substituent)

Amide Bond Functionalization

The benzamide group participates in hydrolysis and nucleophilic substitution:
a. Acid-Catalyzed Hydrolysis:

BenzamideHCl, H2O2-Chlorobenzoic acid+Amine byproduct\text{Benzamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Chlorobenzoic acid} + \text{Amine byproduct}

Conditions:

  • 6M HCl, reflux, 12 hours

  • Yield: >90%

b. Nucleophilic Aromatic Substitution (Cl Replacement):

2-Chlorobenzamide+AmineDIEA, DMF2-Aminobenzamide derivative\text{2-Chlorobenzamide} + \text{Amine} \xrightarrow{\text{DIEA, DMF}} \text{2-Aminobenzamide derivative}

Conditions:

  • Reagents: HATU (coupling agent), DIEA (base)

  • Solvent: DMF, room temperature

  • Yield: 70–80%

Pyrazole Ring Modifications

The 1-methyl-1H-pyrazol-4-yl group undergoes regioselective electrophilic substitution:

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO3_3/H2_2SO4_4, 0°C3-Nitro-pyrazole derivative65%
Bromination NBS, AIBN, CCl4_4, reflux5-Bromo-pyrazole analog58%
Alkylation CH3_3I, K2_2CO3_3, DMF, 60°C1,3-Dimethyl-pyrazole82%

Reductive Amination at the Methylene Linker

The –CH2_2– group between pyridine and benzamide facilitates reductive alkylation:
Reaction:

Compound+AldehydeNaBH3CN, MeOHN-Alkylated derivative\text{Compound} + \text{Aldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-Alkylated derivative}

Conditions:

  • Solvent: Methanol, 0°C to RT

  • Reducing agent: Sodium cyanoborohydride

  • Yield: 75–88%

Halogen Exchange Reactions

The 2-chloro substituent on benzamide undergoes metal-mediated cross-coupling:

ReactionCatalyst SystemProductYieldSource
Buchwald–Hartwig Amination Pd2_2(dba)3_3, Xantphos2-Amino-N-{[...]methyl}benzamide67%
Ullmann Coupling CuI, 1,10-Phenanthroline2-Aryl-substituted benzamide55%

Photocatalytic C–H Functionalization

The pyridine ring undergoes visible-light-mediated C–H activation:
Reaction:

Compound+Alkene[Ir(ppy)3],Blue LEDCyclohexenyl-fused derivative\text{Compound} + \text{Alkene} \xrightarrow{\text{[Ir(ppy)}_3], \text{Blue LED}} \text{Cyclohexenyl-fused derivative}

Conditions:

  • Catalyst: Iridium(III) tris(2-phenylpyridine)

  • Solvent: Acetonitrile, 24 hours

  • Yield: 62%

Key Mechanistic Insights

  • Steric Effects: The 1-methyl group on pyrazole directs electrophilic substitution to the C5 position due to steric hindrance at C3/C4 .

  • Electronic Effects: The electron-withdrawing benzamide group activates the pyridine ring for nucleophilic attack at the C2 position .

  • Solvent Dependency: Polar aprotic solvents (e.g., DMF) enhance amide bond reactivity, while dioxane improves cross-coupling efficiency .

This compound’s versatility in coupling, substitution, and redox reactions makes it valuable for developing kinase inhibitors and antimicrobial agents. Experimental protocols emphasize the need for strict temperature control and catalyst optimization to achieve high regioselectivity .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to novel compounds with tailored properties.

Biology

The compound has been investigated for its potential as a bioactive agent , particularly in:

  • Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit activity against various bacterial and fungal strains, indicating potential applications in developing new antibiotics.
  • Anticancer Properties : Research suggests that the compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is explored for its therapeutic effects in treating diseases such as:

  • Cancer : Its ability to modulate enzyme activity could lead to novel treatments for various cancers.
  • Infectious Diseases : The compound's antimicrobial properties suggest it could be developed into new treatments for infections resistant to current antibiotics.

Industrial Applications

The compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including:

  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.
  • Polymer Chemistry : As an additive or modifier to improve the characteristics of polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Pattern Observed Trend (from Evidence)
2-chloro (target) vs. 3,4-dichloro (BG15576) Chlorine at meta/para positions may enhance hydrophobic interactions but reduce solubility .
Pyridine-pyrazole vs. pyrimidine-pyrazole (CAS 1462286-01-6) Pyridine systems offer stronger π-stacking than pyrimidines, improving receptor binding .
Benzamide vs. sulfonamide (Chlorsulfuron) Sulfonamides are more polar, favoring plant enzyme inhibition over mammalian targets .

Biological Activity

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with a 2-chloro substituent and a pyridinylmethyl group linked to a pyrazolyl moiety. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates from pyrazole and pyridine, followed by chlorination and amidation processes. Common solvents include dichloromethane or ethanol, with catalysts such as palladium or copper salts facilitating the reactions.

The biological activity of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can bind to receptors influencing various signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, related benzamide derivatives have demonstrated cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentrations .

Insecticidal and Fungicidal Effects

The compound's structural analogs have also been tested for agricultural applications. Studies have reported promising insecticidal and fungicidal activities against pests such as mosquito larvae and fungal pathogens like Pyricularia oryzae. These findings suggest that the compound could serve as a lead for developing new agrochemicals .

Case Studies

Several case studies have documented the biological effects of similar benzamide compounds:

  • Antitumor Effects in Clinical Trials : A cohort study involving benzamide derivatives indicated prolonged survival in patients treated with specific dosages, suggesting potential therapeutic benefits in oncology settings .
  • Neuroleptic Activity : Research on related benzamides has shown their ability to mitigate symptoms in models of psychosis, indicating potential applications in neuropharmacology .
  • Toxicological Assessments : Toxicity evaluations using zebrafish embryos indicated that certain derivatives possess high toxicity levels, necessitating further structural optimization to enhance safety profiles while maintaining efficacy .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
InsecticidalHigh larvicidal activity
FungicidalEffective against Pyricularia oryzae
NeurolepticReduces psychotic symptoms

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions. Key steps include:

  • Pyridine Functionalization : Chlorination and trifluoromethyl group introduction via electrophilic aromatic substitution (observed in structurally related pyridine derivatives) .
  • Coupling Reactions : Amide bond formation between the pyridine intermediate and benzamide using a base (e.g., triethylamine) in dichloromethane or similar solvents .
  • Purification : Recrystallization or chromatography to isolate the final product .
    • Critical Factors : Solvent choice, reaction temperature, and stoichiometry of reagents significantly impact yield. For example, excess chloroacetyl chloride may lead to by-products like hydrolyzed carboxylic acids .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Primary Methods :

  • NMR Spectroscopy : 1H/13C-NMR to confirm substitution patterns on the pyrazole and pyridine rings .
  • HPLC : Assess purity (>95% threshold recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
    • Validation : Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence binding affinity to biological targets (e.g., kinases or bacterial enzymes)?

  • Structure-Activity Relationship (SAR) :

  • Methyl Group Position : The 1-methyl group on the pyrazole enhances metabolic stability by reducing oxidative degradation, as observed in analogous compounds .
  • Chlorine vs. Trifluoromethyl : Chlorine at the benzamide position increases electrophilicity, potentially improving interactions with nucleophilic residues in enzyme active sites. Trifluoromethyl groups, however, enhance lipophilicity and membrane permeability .
    • Experimental Design : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics with target proteins .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., IC50 variability across studies)?

  • Root Causes :

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity .
  • Target Redundancy : The compound may inhibit multiple enzymes (e.g., bacterial acps-pptase isoforms), leading to inconsistent results if assays target a single pathway .
    • Mitigation Strategies :
  • Standardized Protocols : Use validated assays (e.g., ATPase activity assays for kinase studies) with controlled DMSO concentrations (<1% v/v).
  • Orthogonal Validation : Confirm results using CRISPR-based gene knockout models to isolate target-specific effects .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic (PK) properties?

  • In Silico Methods :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, bioavailability, and CYP450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in enzyme active sites (e.g., using GROMACS) to prioritize derivatives for synthesis .
    • Experimental Follow-Up : Validate predictions with in vitro assays (e.g., Caco-2 permeability models) .

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